Ethyl 3-(trifluoromethyl)benzene-1-carboximidate hydrochloride
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Overview
Description
Ethyl 3-(trifluoromethyl)benzene-1-carboximidate hydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to a benzene ring, which is further connected to an ethyl carboximidate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(trifluoromethyl)benzene-1-carboximidate hydrochloride typically involves the reaction of ethyl 3-(trifluoromethyl)benzoate with an appropriate amine under acidic conditions to form the carboximidate. The hydrochloride salt is then obtained by treating the carboximidate with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(trifluoromethyl)benzene-1-carboximidate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboximidate group to amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzene derivatives .
Scientific Research Applications
Ethyl 3-(trifluoromethyl)benzene-1-carboximidate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Mechanism of Action
The mechanism of action of ethyl 3-(trifluoromethyl)benzene-1-carboximidate hydrochloride involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The carboximidate group can form covalent bonds with nucleophilic sites on target molecules, leading to modifications in their structure and function.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(trifluoromethyl)benzoate
- Ethyl 3-(trifluoromethyl)benzamide
- Ethyl 3-(trifluoromethyl)benzylamine
Uniqueness
Ethyl 3-(trifluoromethyl)benzene-1-carboximidate hydrochloride is unique due to the presence of both the trifluoromethyl and carboximidate groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that may not be possible with similar compounds .
Properties
IUPAC Name |
ethyl 3-(trifluoromethyl)benzenecarboximidate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO.ClH/c1-2-15-9(14)7-4-3-5-8(6-7)10(11,12)13;/h3-6,14H,2H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWWFKXOBBZDRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=CC(=CC=C1)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60612-88-6 |
Source
|
Record name | Benzenecarboximidic acid, 3-(trifluoromethyl)-, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60612-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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